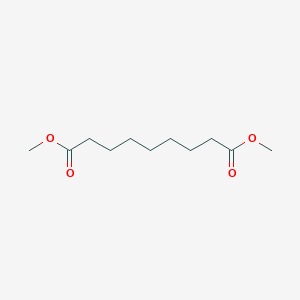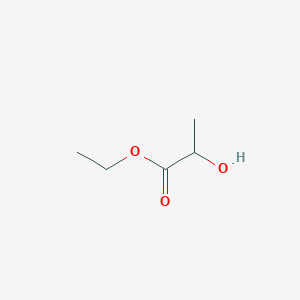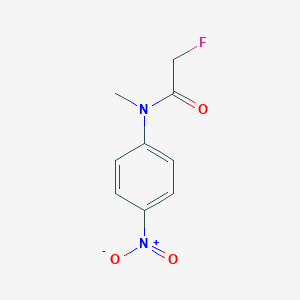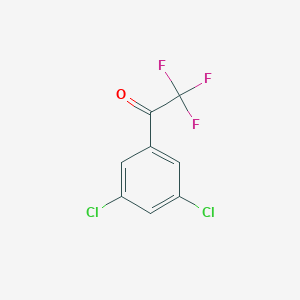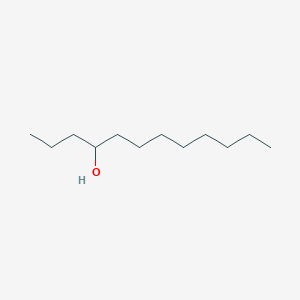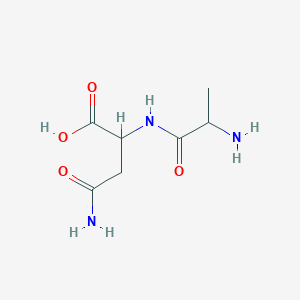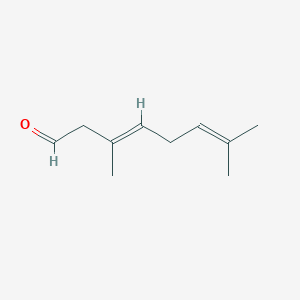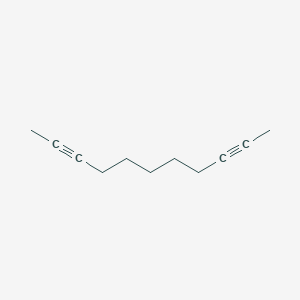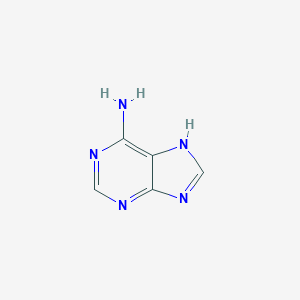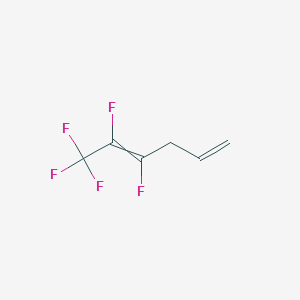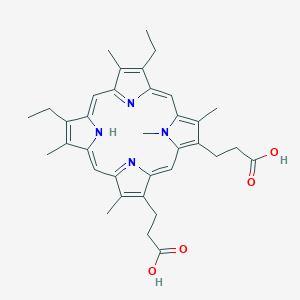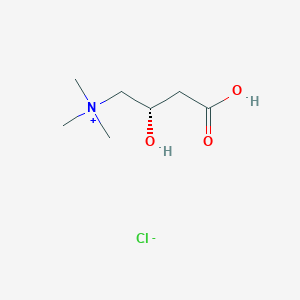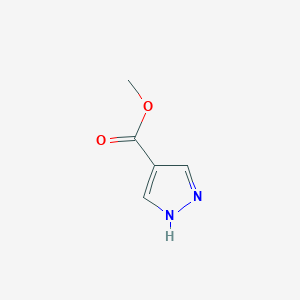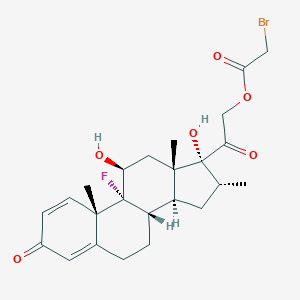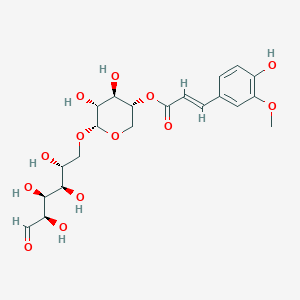
Feruloyated xyloglucan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Feruloylated xyloglucan (FXG) is a type of hemicellulose that is found in the cell walls of plants. It is a polysaccharide that is composed of a backbone of glucose and xylose molecules, which are linked together by beta-1,4-glycosidic bonds. These molecules are then decorated with ferulic acid, which is attached to the xylose residues by ester bonds. FXG is widely distributed in nature and is found in many different types of plants, including cereals, fruits, and vegetables.
Mecanismo De Acción
The mechanism of action of Feruloyated xyloglucan is not fully understood, but it is believed to involve the interaction of ferulic acid with other molecules in the cell wall. Ferulic acid can form cross-links between different polysaccharides in the cell wall, which can increase the strength and rigidity of the cell wall. Ferulic acid can also act as an antioxidant, which can protect the cell wall from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
Feruloyated xyloglucan has been shown to have a range of biochemical and physiological effects. It can improve the mechanical properties of the cell wall, which can increase the resistance of plants to mechanical stress. Feruloyated xyloglucan can also improve the water-holding capacity of the cell wall, which can improve the drought resistance of plants. In addition, Feruloyated xyloglucan has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Feruloyated xyloglucan in lab experiments is that it is a natural polysaccharide that is widely available and relatively inexpensive. Feruloyated xyloglucan is also biodegradable and non-toxic, which makes it a safe and environmentally friendly material to work with. One limitation of using Feruloyated xyloglucan in lab experiments is that it can be difficult to isolate and purify, which can affect the reproducibility of results.
Direcciones Futuras
There are many potential future directions for research on Feruloyated xyloglucan. One area of interest is the development of new synthesis methods for Feruloyated xyloglucan that are more efficient and cost-effective. Another area of interest is the investigation of the anti-inflammatory, anti-cancer, and anti-diabetic properties of Feruloyated xyloglucan, and the development of new pharmaceutical applications for this polysaccharide. Finally, there is a need for further research on the biochemical and physiological effects of Feruloyated xyloglucan, particularly in relation to plant growth and stress resistance.
Métodos De Síntesis
Feruloyated xyloglucan can be synthesized by the enzymatic or chemical modification of xyloglucan. The enzymatic method involves the use of specific enzymes, such as xyloglucan endotransglycosylase (XET), to attach ferulic acid to the xyloglucan backbone. The chemical method involves the use of chemical reagents, such as N-hydroxysuccinimide (NHS), to activate the carboxyl group of ferulic acid and then attach it to the xyloglucan backbone.
Aplicaciones Científicas De Investigación
Feruloyated xyloglucan has been extensively studied for its potential applications in various fields, including food, pharmaceuticals, and agriculture. In the food industry, Feruloyated xyloglucan has been used as a food additive to improve the texture and stability of food products. In the pharmaceutical industry, Feruloyated xyloglucan has been investigated for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties. In agriculture, Feruloyated xyloglucan has been studied for its ability to improve plant growth and resistance to environmental stress.
Propiedades
Número CAS |
129724-46-5 |
|---|---|
Nombre del producto |
Feruloyated xyloglucan |
Fórmula molecular |
C21H28O13 |
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H28O13/c1-31-14-6-10(2-4-11(14)23)3-5-16(26)34-15-9-33-21(20(30)19(15)29)32-8-13(25)18(28)17(27)12(24)7-22/h2-7,12-13,15,17-21,23-25,27-30H,8-9H2,1H3/b5-3+/t12-,13+,15+,17+,18+,19-,20+,21-/m0/s1 |
Clave InChI |
FOBCQSVMKGAIJG-AJHJGYGNSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2CO[C@@H]([C@@H]([C@H]2O)O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2COC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)OC2COC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)O |
Sinónimos |
feruloyated xyloglucan O-(4-O-feruloyl-alpha-xylopyranosyl)-(1-6)-glucopyranose O-(4-O-trans-feruloyl-alpha-D-xylopyranosyl)-(1-6)-D-glucopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



